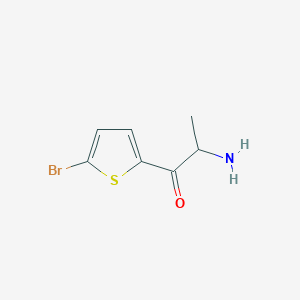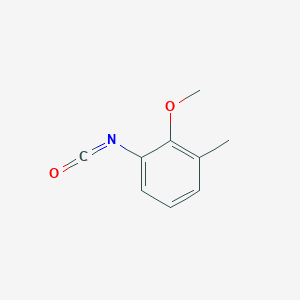
1-(4-Bromo-2-chlorophenyl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2-chlorophenyl)cyclopropan-1-ol is an organic compound that belongs to the class of cyclopropanols It is characterized by a cyclopropane ring substituted with a 4-bromo-2-chlorophenyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Bromo-2-chlorophenyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as 4-bromo-2-chlorostyrene, using a reagent like diazomethane or a similar carbene source. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromo-2-chlorophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used to replace the halogen atoms.
Major Products Formed
Oxidation: Formation of 1-(4-bromo-2-chlorophenyl)cyclopropanone.
Reduction: Formation of 1-(4-bromo-2-chlorophenyl)cyclopropane.
Substitution: Formation of compounds like 1-(4-methoxy-2-chlorophenyl)cyclopropan-1-ol or 1-(4-cyano-2-chlorophenyl)cyclopropan-1-ol.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2-chlorophenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-2-chlorophenyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol
- 1-(4-Bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride
Uniqueness
1-(4-Bromo-2-chlorophenyl)cyclopropan-1-ol is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C9H8BrClO |
|---|---|
Peso molecular |
247.51 g/mol |
Nombre IUPAC |
1-(4-bromo-2-chlorophenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H8BrClO/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5,12H,3-4H2 |
Clave InChI |
HFLITPKUAKJOSP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=C(C=C(C=C2)Br)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13602681.png)







![2-(Azetidin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13602713.png)

![4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine](/img/structure/B13602732.png)
![[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B13602742.png)
